Compound Description: This compound serves as an intermediate in the synthesis of isoquinoline fluorine analogs []. It exists as a racemic mixture of enantiomers and forms chains along the a-axis direction through N—H⋯O hydrogen bonds in its crystal structure [].
Compound Description: Ocfentanil is a potent synthetic opioid []. It has been identified as a dangerous substance leading to fatalities, particularly through nasal administration [].
Compound Description: This compound is structurally related to the herbicide flufenacet []. It features a near-perpendicular orientation between its amide group and the fluorobenzene ring [].
Compound Description: This compound contains a planar 1,3-thiazole ring that forms a dihedral angle of 73.75° with the benzene ring []. In its crystal structure, molecules are connected through N—H⋯N and C—H⋯F hydrogen bonds to form chains [].
Compound Description: This compound's conformation is influenced by an intramolecular C—H⋯O hydrogen bond []. Additionally, it exhibits rotational disorder in the 2-chlorobenzyl group [].
Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist investigated for treating asthma and chronic obstructive pulmonary disease []. It exists in different crystalline forms, with Form B demonstrating improved absorption compared to Form A after inhalation [].
Compound Description: This compound exists as two independent molecules in its asymmetric unit, with variations in the azido group's orientation []. It forms N—H⋯O hydrogen-bonded chains through interactions with neighboring molecules [].
Compound Description: This compound incorporates a 1,2,4-oxadiazole ring system linked to a fluorophenyl group [].
Compound Description: [18F]FBFPA is a potential PET radiotracer designed for imaging sigma-1 receptors in the central nervous system []. It readily crosses the blood-brain barrier and exhibits high uptake in brain regions rich in sigma-1 receptors [].
Compound Description: This compound belongs to a series of compounds evaluated for their antibacterial and antifungal activities [].
Compound Description: In this compound, the chloro- and fluoro-substituted benzene ring is inclined at a 60.5° angle to the naphthalene ring system []. Its crystal structure reveals the formation of zigzag chains through N—H⋯O hydrogen bonds [].
Compound Description: These compounds exhibit potent inhibitory activity against T-type Ca2+ channels and are investigated as potential antihypertensive agents [, ]. The position of the amide group significantly influences their activity []. Specifically, compound 4f (N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-(1-{2-[2-(2-methoxyethoxy)phenyl]ethyl}piperidin-4-yl)acetamide) demonstrates superior selectivity for T-type Ca2+ channels over L-type Ca2+ channels, effectively lowering blood pressure in hypertensive rats without inducing reflex tachycardia [].
Compound Description: This compound represents a new class of amide compounds with potential biological activity []. It exhibits a dihedral angle of 61.66° between the pyrimidine and adjacent benzene rings, and 73.12° between the other two benzene rings [].
Compound Description: This compound contains a dihydroimidazothiazole ring system linked to both a pyridine and a fluorophenyl group []. The fluorine atom on the 2-(4-fluorophenyl) group exhibits positional disorder in its crystal structure [].
Compound Description: This series of compounds, including derivatives like N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5- yl)acetamide (3g) and N-(4-(o-fluorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3j), exhibit α-glucosidase inhibitory activity [].
Compound Description: This compound demonstrates potent antibacterial activity against Xanthomonas oryzae pv. oryzicolaby (Xoc), Xanthomonas oryzae pv. oryzae (Xoo), and Xanthomonas axonopodis pv. citri (Xac) [].
Compound Description: This compound exhibits notable antitumor activity against leukemia (K562) cells [].
Compound Description: CBS-3595 acts as a dual inhibitor of p38α MAPK and PDE4, exhibiting potent anti-inflammatory activity by suppressing TNFα release []. Preclinical studies in various animal models and a phase I clinical trial in humans confirmed its efficacy in attenuating excessive inflammatory responses [].
Compound Description: This (diaminopyrimidin-2-yl)thioacetamide derivative features a pyrimidine ring inclined at 58.93° to the benzene ring []. The crystal structure reveals inversion dimers connected by pairs of N—H⋯N hydrogen bonds [].
Compound Description: CRL-40,940 is often marketed as a cognitive enhancer, but its effects are unsubstantiated []. Upon thermal degradation in GC-MS analysis, it forms a fluorinated 1,1,2,2-tetraphenylethane analogue [].
Compound Description: CRL-40,941, similar to CRL-40,940, is marketed as a cognitive enhancer without scientific backing []. It also degrades to a fluorinated 1,1,2,2-tetraphenylethane analogue under GC-MS analysis conditions [].
Compound Description: This compound exhibits potential as a cardioplegic agent, showing efficacy in heart storage for 24 hours in cold cardioplegic solutions [].
Compound Description: This compound features an intramolecular S⋯O contact and a dihedral angle of 86.82° between the thiadiazole and benzene rings []. Its crystal structure demonstrates a three-dimensional network formed through N—H⋯O and C—H⋯O hydrogen bonds [].
Compound Description: This compound displays positional disorder of the fluorine atom over the meta positions of the benzene ring []. In the crystal structure, molecules are linked by N—H⋯O hydrogen bonds, forming amide C(4) chains [].
Compound Description: This compound represents a derivative of modafinil and is part of a research effort to synthesize modafinil analogs for potential medicinal applications []. The crystal structure reveals a rigid diphenylmethyl moiety with a dihedral angle of 110.0° between the phenyl rings []. It forms a three-dimensional hydrogen-bonding network through interactions between the amide NH2 group and sulfonyl/carbonyl oxygen atoms of neighboring molecules [].
Compound Description: This series of carbazole derivatives incorporates a 1,3,4-thiadiazole moiety and was specifically designed as potential antifungal agents []. Compounds 3h (2-(2-chloro-9H-carbazol-9-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide) and 3o (2-(2-chloro-9H-carbazol-9-yl)-N-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)acetamide) exhibit potent activity against Pellicularia sasakii, exceeding that of commercial fungicides hymexazol and carbendazim [].
Compound Description: This compound exhibits a dihedral angle of 64.0° between its benzene rings []. In the crystal structure, molecules are interlinked through N—H⋯O, C—H⋯O, C—H⋯Cl, and C—H⋯F hydrogen bonds, forming layers [].
Compound Description: This compound forms a six-membered ring through an intramolecular C—H⋯O hydrogen bond []. The crystal structure demonstrates infinite chains along the c-axis formed by intermolecular N—H⋯O hydrogen bonds between molecules [].
Compound Description: PF-232798 is a potent CCR5 antagonist developed for the treatment of HIV []. It demonstrates an advantageous antiviral profile, a favorable safety window over hERG activity, and improved absorption characteristics compared to the first-in-class CCR5 antagonist maraviroc []. Notably, PF-232798 retains activity against a maraviroc-resistant HIV-1 strain, indicating a distinct resistance profile [].
Compound Description: This compound forms a three-dimensional network in its crystal structure through O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds involving water molecules and the organic molecules [].
Compound Description: CL 259,763 is a synthetic immunomodulator shown to enhance cytolytic T-lymphocyte responses, both in the context of tumor immunity and antiviral immunity []. It effectively potentiates immune responses to weak antigens and restores immunocompetence in animals compromised by tumors or chemotherapy [].
Compound Description: This compound is a potent, centrally acting muscle relaxant with additional anti-inflammatory and analgesic properties []. It represents a rigid cyclic analog designed from cinnamamide and β-methylcinnamamide, resulting in a compound with improved pharmacological properties [].
Compound Description: FGIN-1-27 is a translocator protein (TSPO) agonist capable of stimulating steroid production in Leydig cells []. In aged Brown Norway rats, FGIN-1-27 effectively increased both serum and intratesticular testosterone levels, demonstrating its potential as a therapeutic agent for conditions involving low testosterone [].
Compound Description: This pyridazinone derivative displays promising antiproliferative activity against various human cancer cell lines, including MCF-7, PC-3, SW-620, and HGC-27 []. Its potent inhibitory effects on cancer cell growth make it a potential candidate for further development as an antitumor agent.
Compound Description: This 1,2,4-triazole derivative displays strong inhibitory activity against mushroom tyrosinase []. Molecular docking studies suggest that it interacts with the enzyme's active site, making it a potential candidate for the development of anti-melanogenic agents.
Compound Description: This benzimidazole derivative exhibits potent fungicidal activity against Botrytis cinerea, with an EC50 value comparable to or even exceeding that of the commercial fungicide carbendazim []. Molecular docking and electrostatic potential analyses indicate that the benzimidazole and pyrimidine moieties play a crucial role in its interaction with the target protein.
Compound Description: HTS02984, identified through virtual screening targeting a homology model of Mycobacterium tuberculosis trigger factor (TF), shows potential as an inhibitor of this essential chaperone protein []. Its strong binding affinity and favorable energy scores suggest it could disrupt TF function and potentially serve as a starting point for developing novel anti-tuberculosis therapies.
Compound Description: Identified through virtual screening targeting a homology model of Mycobacterium tuberculosis trigger factor (TF), S06856 emerges as another potential inhibitor of this crucial chaperone protein []. Its promising binding affinity and energy scores suggest it could disrupt TF function, offering a starting point for developing new anti-tuberculosis drugs.
Compound Description: d7 is a disulfide compound containing N-arylacetamide that exhibits potent urease inhibitory activity []. It is particularly effective against both cell-free and intact cell urease, demonstrating low cytotoxicity to mammalian cells []. This compound inhibits urease reversibly through a mixed inhibition mechanism without covalently modifying the cysteine residue []. Additionally, it displays significant anti-Helicobacter pylori activity, comparable in potency to the clinically used drug amoxicillin [].
Compound Description: Similar to d7, d24 is a disulfide containing N-arylacetamide with potent urease inhibitory activity []. It effectively targets both cell-free and intact cell urease, exhibiting minimal cytotoxicity towards mammalian cells []. d24 inhibits urease reversibly through a mixed inhibition mechanism without covalent modification of the cysteine residue []. Furthermore, it demonstrates potent anti-Helicobacter pylori activity [].
Compound Description: d8, another disulfide incorporating N-arylacetamide, displays potent inhibitory activity against urease []. It targets both cell-free and intact cell urease effectively while exhibiting low cytotoxicity to mammalian cells []. This compound inhibits urease reversibly through a mixed inhibition mechanism, binding to the enzyme without covalent modification of the cysteine residue []. Additionally, d8 shows promising anti-Helicobacter pylori activity, comparable in potency to the clinically used drug amoxicillin [].
Compound Description: This novel compound exhibits a remarkable synergistic antifungal effect when combined with fluconazole against fluconazole-resistant Candida albicans []. It significantly enhances the activity of fluconazole, restoring its efficacy against resistant strains []. Notably, 7d displays lower cytotoxicity compared
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.